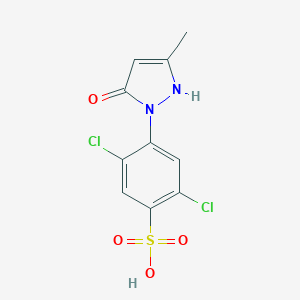

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Description

2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid is a complex organic compound that features a benzenesulfonic acid core substituted with dichloro and pyrazolyl groups

Properties

IUPAC Name |

2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h2-4,13H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZXGSRCYGQGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone typically begins with the diazotization of 2-amino-3-chlorotoluene-5-sulfonic acid. This intermediate is coupled with methyl acetoacetate under acidic conditions to form the pyrazolone ring. The reaction sequence proceeds as follows:

-

Diazotization :

-

Coupling Reaction :

-

Cyclization :

Table 1: Key Parameters for Laboratory-Scale Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 30 min | 85–90 |

| Coupling | Methyl acetoacetate, ethanol/acetic acid | 25–30°C | 2 hr | 75–80 |

| Cyclization | HCl, reflux | 80–85°C | 4–6 hr | 90–95 |

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and reproducibility. Batch reactors with a capacity of 1,000–5,000 liters are employed, using automated pH and temperature controls to maintain consistency.

-

Large-Scale Diazotization :

-

Continuous Coupling :

-

Purification :

Table 2: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 500–1,000 kg |

| Reaction Time | 6–8 hr | 8–12 hr |

| Purity | 95–98% | 98–99.5% |

| Solvent Recovery | 70% | 90% |

Purification and Characterization

Post-synthesis purification is critical to remove unreacted starting materials and byproducts.

-

Recrystallization :

-

Chromatography :

-

Analytical Validation :

Comparative Analysis of Synthetic Methods

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Laboratory-Scale | High flexibility, suitable for R&D | Low throughput, higher solvent waste |

| Industrial-Scale | Cost-effective, high reproducibility | Requires specialized equipment |

| Chromatography | Ultra-high purity achievable | Time-consuming, not scalable |

Challenges and Optimization Strategies

-

Byproduct Formation :

-

Temperature Sensitivity :

-

Solvent Recovery :

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzenesulfonic acids.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a reagent in colorimetric assays for metal ion detection, enhancing measurement accuracy and sensitivity. |

| Pharmaceutical Development | Serves as an intermediate in the synthesis of pharmaceuticals, facilitating the creation of drugs with targeted therapeutic effects. |

| Dye Manufacturing | Functions as a dye precursor, contributing to vibrant and stable dyes in textiles and other materials. |

| Biological Research | Investigated for its role in enzyme activity studies and metabolic pathway analysis, aiding in the development of new therapeutic strategies. |

Analytical Chemistry

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is widely utilized in analytical chemistry as a reagent for colorimetric assays. It enhances the detection of metal ions such as copper and iron by forming colored complexes that can be quantitatively measured. This property is particularly valuable in environmental monitoring and quality control processes .

Pharmaceutical Development

In pharmaceutical research, this compound is instrumental as a building block in the synthesis of various drug intermediates. Its unique structure allows for modifications that can lead to compounds with specific therapeutic properties, including anti-inflammatory and analgesic effects. Studies have shown its potential as an enzyme inhibitor, which could lead to novel treatments for various diseases .

Dye Manufacturing

The compound's utility extends to the dye industry, where it acts as a precursor for producing azo dyes. These dyes are known for their vibrant colors and stability, making them suitable for application in textiles and plastics. The synthesis of these dyes often involves coupling reactions where the pyrazolone structure contributes to the final product's colorfastness .

Biological Research

In biological studies, this compound has been explored for its interactions with enzymes and cellular pathways. Research indicates that it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for understanding inflammatory processes and developing new therapeutic strategies .

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting trace amounts of copper ions in water samples. The compound formed a stable colored complex with copper that could be measured spectrophotometrically, allowing for accurate quantification even at low concentrations .

Case Study 2: Synthesis of Anti-inflammatory Agents

Researchers synthesized a series of pyrazolone derivatives using this compound as a starting material. These derivatives exhibited significant anti-inflammatory activity in vitro, suggesting potential applications in developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazolyl ring can also interact with various biological targets, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

2,5-dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid: Similar structure but different substitution pattern on the pyrazolyl ring.

2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid: Similar core structure with variations in the pyrazolyl ring.

Uniqueness

2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloro and pyrazolyl groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone is a synthetic compound belonging to the pyrazolone class, characterized by its unique structure that includes dichloro and sulfophenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its applications range from enzyme inhibition to anti-inflammatory properties.

The compound's chemical identifiers are as follows:

| Property | Value |

|---|---|

| CAS Number | 84-57-1 |

| Molecular Formula | C10H8Cl2N2O4S |

| Molecular Weight | 323.144 g/mol |

| IUPAC Name | 2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |

| Physical Form | Crystalline Powder |

| Color | Yellow |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The dichloro and sulfophenyl substituents enhance its binding affinity to various targets, potentially inhibiting enzymatic activity by blocking substrate access. This mechanism is crucial in its proposed therapeutic effects, particularly in pain and inflammation modulation.

Enzyme Inhibition

Research has indicated that this compound may serve as an enzyme inhibitor. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects. These effects are linked to its ability to modulate signaling pathways involved in inflammation, such as the NF-kB pathway. This modulation can result in decreased expression of pro-inflammatory cytokines.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of this compound. Preliminary results suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Studies

- Enzyme Inhibition Study : A study published in a peer-reviewed journal investigated the inhibitory effects of this compound on COX enzymes. The results indicated a significant reduction in COX activity at micromolar concentrations, suggesting potential use as an anti-inflammatory agent.

- Anti-inflammatory Effects : Another study assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in cell cultures. The findings revealed a marked decrease in inflammatory markers, supporting its therapeutic potential.

- Antimicrobial Assessment : Research conducted on various bacterial strains showed that this compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. Further investigations are necessary to elucidate the underlying mechanisms and optimize its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dichloro-4-sulfophenyl)-5-pyrazolone | Similar pyrazolone core; different substituents | Potentially similar |

| 5-Chloropyrazole-4-carboxaldehyde | Chloropyrazole core with carboxaldehyde group | Different mechanism |

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone, and how do reaction conditions influence yield?

The compound is synthesized via diazotization and azo coupling using intermediates such as 2,5-dichloronitrobenzene and 3-methyl-5-pyrazolone derivatives. Key steps include nitro reduction, diazonium salt formation, and coupling with sulfonated phenyl groups. Reaction pH (maintained at 7.0–8.0 using sodium carbonate) and temperature (5°C for diazo stability) critically affect product purity and yield . Impurities like unreacted intermediates require purification via recrystallization or column chromatography.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- FT-IR : Look for C=O stretching (1,650–1,680 cm⁻¹), sulfonic acid S=O (1,180–1,220 cm⁻¹), and pyrazolone ring vibrations (1,550–1,600 cm⁻¹) .

- NMR : ¹H NMR signals include pyrazolone methyl groups (δ 2.1–2.3 ppm) and aromatic protons from dichlorophenyl (δ 7.5–8.0 ppm). ¹³C NMR confirms sulfophenyl carbons (δ 120–140 ppm) .

- UV-Vis : Azo group absorption at 350–450 nm, useful for monitoring coupling efficiency .

Q. What are the compound’s critical physicochemical properties for experimental design?

- Melting Point : 346°C (decomposition), requiring high-temperature stability in reactions .

- Water Solubility : Enhanced by the sulfophenyl group, though pH-dependent (optimal solubility at alkaline pH) .

- LogP : 2.93, indicating moderate hydrophobicity; consider solvent polarity for extraction or chromatography .

Q. How is this compound applied in dye chemistry, and what structural features dictate its chromophoric behavior?

The azo (-N=N-) and sulfophenyl groups enable its use as a wool/polyamide dye . The electron-withdrawing Cl and sulfonate groups redshift absorption, producing yellow to reddish hues. Fastness properties depend on metal complexation (e.g., chromium) during dye fixation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) elucidate its tautomerism and electronic properties?

DFT studies (B3LYP/6-31+G(d)) reveal keto-enol tautomerism , with the keto form being more stable (lower energy by ~5 kcal/mol). HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, while Mulliken charges highlight electrophilic sites at sulfonate and azo groups . Solvent effects (PCM model) show polar solvents stabilize the enol form, impacting reactivity .

Q. Can this compound act as a COX-2 inhibitor, and what molecular docking insights support this?

Docking studies (AutoDock Vina) show binding to COX-2’s active site (binding energy: -9.2 kcal/mol). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val88. The sulfophenyl group enhances affinity via electrostatic interactions with the hydrophilic pocket .

Q. How does its electrochemical behavior inform analytical detection methods?

Cyclic voltammetry at mercury electrodes reveals oxidation peaks at -0.35 V (vs. SCE) , attributed to the azo group. Flow-injection potentiometry (detection limit: 0.1 µM) leverages this redox activity for trace analysis in biological matrices .

Q. What QSAR insights explain its antimicrobial variability against Alternaria solani?

QSAR models highlight sulfonamide substitution (C-5 derivative) as critical for antifungal activity (MIC: 1.0 mg/mL). Electron-withdrawing groups (e.g., Cl, sulfonate) enhance membrane penetration, while methyl groups reduce steric hindrance .

Q. How do tautomeric equilibria impact its reactivity in metal complexation?

The enol form preferentially binds metals (e.g., Cu²⁺, Co²⁺) via the pyrazolone oxygen and azo nitrogen, forming 1:2 (metal:ligand) complexes. IR and ESR data confirm octahedral geometry, with stability constants (log β) ~12.5 for Cu²⁺ .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

- LC-MS/MS : Fragmentation patterns (e.g., m/z 323 → 285 [loss of Cl]) confirm substituent positions .

- XRD : Resolves crystallographic packing influenced by sulfonate and Cl groups .

Methodological Notes

- Synthetic Optimization : Use ZnCl₂ or SnCl₂ catalysts for nitro reduction to minimize byproducts .

- Computational Workflow : Geometry optimization (DFT) → frequency analysis (confirm minima) → docking (PDB: 5KIR) .

- Antimicrobial Assays : Follow CLSI guidelines, using potato dextrose agar for Alternaria solani .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.